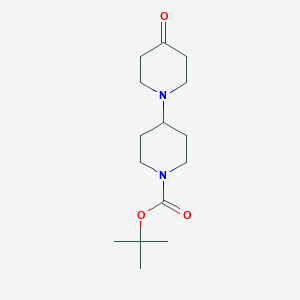

Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZGHIFLLWIBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697482 | |

| Record name | tert-Butyl 4-oxo[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185732-60-8 | |

| Record name | tert-Butyl 4-oxo[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate, a valuable heterocyclic building block in medicinal chemistry. We present a detailed analysis of two primary synthetic strategies: a highly efficient one-pot reductive amination and a robust two-step nucleophilic alkylation. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, process optimization parameters, and characterization data to facilitate the successful synthesis and application of this versatile scaffold.

Introduction

1.1 The Target Molecule: Structure and Properties

This compound is a bifunctional molecule featuring two piperidine rings linked by a nitrogen-carbon bond. One ring contains a ketone at the 4-position, providing a reactive site for further derivatization. The second ring is protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, which ensures stability during synthesis and allows for selective deprotection under acidic conditions. This dual functionality makes it an exceptionally useful intermediate for constructing complex molecular architectures.

1.2 Significance in Medicinal Chemistry

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] The bipiperidine core, in particular, offers a three-dimensional structure that can effectively probe the binding pockets of biological targets.[2][3] The presence of both a nucleophilic nitrogen (post-deprotection) and an electrophilic ketone carbonyl group allows for the divergent synthesis of compound libraries, making this molecule a cornerstone for lead discovery and optimization campaigns.[4] Its starting materials, N-Boc-4-piperidone and 4-piperidone, are recognized as important precursors in the synthesis of fentanyl and its analogues, highlighting the significance of this chemical space in pharmacology.[5]

1.3 Overview of Synthetic Strategies

The central challenge in synthesizing the target molecule is the formation of the C4-N1' bond between the two piperidine rings. This guide will focus on the two most logical and field-proven strategies to achieve this transformation:

-

Reductive Amination: A one-pot reaction between N-Boc-4-piperidone and piperidin-4-one, which is generally the most direct and efficient method.

-

Nucleophilic Alkylation: A two-step sequence involving the activation of a hydroxyl group on a piperidine precursor, followed by substitution with piperidin-4-one.

Each pathway will be discussed in detail, emphasizing the chemical principles that underpin the procedural choices.

Primary Synthetic Pathway: Reductive Amination

Reductive amination is the preferred method for this synthesis due to its operational simplicity, high yields, and the use of mild, selective reagents. The reaction proceeds by forming an intermediate iminium ion from the condensation of a ketone and a secondary amine, which is then reduced in situ by a hydride-donating reagent.[6]

2.1 Mechanistic Rationale: The Choice of Reagent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion intermediate much faster than it reduces the starting ketone.[7] While reagents like sodium borohydride (NaBH₄) can be used, they often lead to side products from ketone reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the superior choice for this transformation. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it highly selective for iminium ions over ketones.[7] This selectivity allows all reactants to be combined in a single step without the need to pre-form the imine, simplifying the experimental procedure significantly.[8][9]

Caption: Fig 1. Reductive Amination Workflow

2.2 Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq)

-

Piperidin-4-one hydrochloride (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Triethylamine (TEA) (1.1 eq)

-

1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-one hydrochloride and anhydrous 1,2-dichloroethane (DCE).

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, forming the free base in situ. Stir for 15 minutes at room temperature.

-

Add N-Boc-4-piperidone (1.0 eq) to the solution.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq). The reaction is typically stirred at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue via flash column chromatography.

2.3 Process Optimization and Key Parameters

The efficiency of the reductive amination can be influenced by several factors. The table below summarizes key variables and their impact on the reaction outcome.

| Parameter | Options | Rationale & Field Insights |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | NaBH(OAc)₃ is preferred for its high selectivity and safety. NaBH₃CN is also effective but is highly toxic. NaBH₄ is less selective and can reduce the starting ketone. |

| Solvent | DCE, THF, CH₂Cl₂ | 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB reductions.[7] Tetrahydrofuran (THF) is a viable alternative. |

| Acid Catalyst | Acetic Acid (AcOH) | While often unnecessary for amine salts, adding a catalytic amount of AcOH can accelerate iminium ion formation with free bases, especially for less reactive ketones. |

| Temperature | 0°C to Room Temp. | The reaction is typically robust at room temperature. Cooling may be employed to control exotherms with highly reactive substrates, but is generally not required here. |

| Workup | Basic (NaHCO₃) | A basic workup is crucial to neutralize any remaining acidic components and ensure the product is in its free base form for extraction. |

Alternative Synthetic Pathway: Nucleophilic Alkylation

An alternative route to the target molecule involves a classical SN2-type nucleophilic alkylation. This method requires a two-step process: first, the conversion of a hydroxyl group on a piperidine ring to a good leaving group (like a tosylate), followed by the alkylation of piperidin-4-one.

3.1 Mechanistic Considerations

This pathway relies on the nucleophilicity of the secondary amine in piperidin-4-one attacking an electrophilic carbon on the Boc-protected piperidine ring. To render the C4 position electrophilic, a precursor like tert-butyl 4-hydroxypiperidine-1-carboxylate must be used.[10] The hydroxyl group is a poor leaving group and must be activated, typically by converting it into a tosylate or mesylate.

The primary challenges with this method are the potential for side reactions, such as elimination, and the need for careful control of stoichiometry to avoid dialkylation.[11] However, it is a robust and reliable sequence when direct reductive amination is not feasible.

Caption: Fig 2. Nucleophilic Alkylation Workflow

3.2 Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at 0°C and then warm to room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield the tosylated intermediate, which can be purified by recrystallization.

Step 2: N-Alkylation of Piperidin-4-one

-

Combine the tosylated intermediate (1.0 eq), piperidin-4-one hydrochloride (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.5 eq) in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile.[11]

-

Heat the mixture (e.g., to 70-80°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, then dry and concentrate.

-

Purify the crude product by flash column chromatography.

Purification and Characterization

Purification: For both synthetic routes, the final product is typically purified using flash column chromatography on silica gel.[12] A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate), is generally effective at separating the product from residual starting materials and byproducts.

Characterization:

-

¹H NMR: Expected signals include a singlet around 1.45 ppm (9H) for the Boc-group protons, and a series of multiplets in the 1.5-4.0 ppm range corresponding to the non-equivalent protons of the two piperidine rings.

-

¹³C NMR: Key signals would include the carbonyl of the ketone (~208 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various signals for the piperidine ring carbons.

-

Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion for the product (C₁₅H₂₆N₂O₃, Mol. Wt.: 282.38 g/mol ) would be observed at m/z 283.4.

Safety Considerations

-

Piperidin-4-one and its salts: Can cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. It is a moisture-sensitive reagent. Avoid contact with water and handle under an inert atmosphere.[13]

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care in a fume hood.

-

p-Toluenesulfonyl chloride (TsCl): Is corrosive and a lachrymator. Handle with appropriate PPE.

Conclusion

The synthesis of this compound can be achieved effectively through two primary pathways. The reductive amination route offers superior efficiency, operational simplicity, and atom economy, making it the preferred method for most applications. The nucleophilic alkylation pathway, while involving two discrete steps, provides a robust and reliable alternative. The choice of synthesis will depend on starting material availability, scale, and specific laboratory capabilities. The protocols and insights provided in this guide offer a solid foundation for the successful production and subsequent application of this important medicinal chemistry scaffold.

References

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

American Chemical Society Publications. (2024). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). WO2006055321A2 - Process of making fentanyl intermediates.

-

MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. National Library of Medicine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2023, November 28). Notification from the President of the International Narcotics Control Board. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unodc.org [unodc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to tert-Butyl 4-Oxopiperidine-1-carboxylate

A Note on Chemical Identity: The topic specified, "Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate," suggests a complex bipiperidine structure. However, extensive chemical literature and supplier databases predominantly feature the closely related and foundational precursor, tert-butyl 4-oxopiperidine-1-carboxylate (CAS RN: 79099-07-3). This guide will focus on this widely utilized compound, often referred to as N-Boc-4-piperidone , as it is a critical building block in the synthesis of more complex molecules, including various bipiperidine derivatives. Its strategic importance in medicinal chemistry and organic synthesis makes it a subject of significant interest to researchers.

Introduction: The Strategic Role of N-Boc-4-piperidone

In the landscape of modern pharmaceutical development, heterocyclic scaffolds are paramount. Among these, the piperidine ring is a privileged structure, appearing in a vast array of approved drugs due to its favorable physicochemical properties and ability to form key interactions with biological targets. tert-Butyl 4-oxopiperidine-1-carboxylate, or N-Boc-4-piperidone, stands out as a cornerstone intermediate for accessing this chemical space.

Its structure is deceptively simple: a piperidine ring featuring a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This bifunctionality is the key to its versatility. The Boc group temporarily masks the reactivity of the secondary amine, preventing unwanted side reactions and allowing chemists to perform selective transformations on the carbonyl group.[1] This controlled, stepwise approach simplifies complex synthetic routes, improves yields, and makes it an indispensable tool for constructing sophisticated molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

N-Boc-4-piperidone is typically a white to off-white solid at room temperature, with good solubility in many organic solvents.[2] Its key properties are summarized below.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 79099-07-3 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [3][4] |

| Molecular Weight | 199.25 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 72-76 °C | [6] |

| Solubility | Soluble in DMSO and Ethanol (≥10 mg/mL) | [2] |

Spectroscopic Data

The structural features of N-Boc-4-piperidone give rise to a distinct spectroscopic signature.

| Technique | Key Signals | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H) | [7] |

| ¹³C NMR | Data not consistently available in search results. Typically expect signals for the Boc group (~28, 80 ppm), the carbonyl (~208 ppm), and two distinct piperidine carbons. | |

| IR (KBr) | Key absorptions include a strong C=O stretch for the ketone (~1720 cm⁻¹) and another C=O stretch for the carbamate (~1690 cm⁻¹). | [3] |

Synthesis and Chemical Reactivity

Standard Synthesis Protocol

The most common and efficient synthesis of N-Boc-4-piperidone involves the protection of the nitrogen atom of a 4-piperidone precursor. A typical laboratory-scale procedure starts from 4-piperidone monohydrate hydrochloride.[5][7]

Causality Behind Experimental Choices:

-

Base: A mild base like triethylamine (TEA) or sodium hydroxide is used to neutralize the hydrochloride salt, liberating the free secondary amine of 4-piperidone, which is the reactive species.[5][7]

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. It is electrophilic and reacts readily with the nucleophilic nitrogen of the piperidone.

-

Solvent: A polar aprotic solvent like methanol or a chlorinated solvent like dichloromethane is used to dissolve the starting materials and facilitate the reaction.[7]

-

Workup: An acidic wash is used to remove any unreacted base (e.g., triethylamine), followed by washes with saturated sodium bicarbonate and brine to neutralize and remove water-soluble impurities before drying and concentrating.[7]

Detailed Experimental Protocol:

-

To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol, add triethylamine (1.5 eq) and stir for 5-10 minutes at room temperature.[7]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[7]

-

Stir the reaction mixture at ambient temperature for 16-20 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane or ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-4-piperidone, typically as a white solid requiring no further purification.[5]

Key Reaction Pathways

The utility of N-Boc-4-piperidone stems from the reactivity of its carbonyl group, which serves as an electrophilic handle for a wide range of transformations.

-

Reductive Amination: This is one of the most powerful applications. The ketone can react with a primary amine to form an iminium intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to form a 4-amino-piperidine derivative. This pathway is a cornerstone of modern drug synthesis, including routes to fentanyl and its analogues.[8][9]

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl to create tertiary alcohols. These alcohols can be further modified, for instance, through dehydration to form an alkene.[1][5]

-

Aldol and Michael Reactions: The α-protons adjacent to the ketone can be deprotonated to form an enolate, which can then participate in classic C-C bond-forming reactions like aldol condensations and Michael additions.[10][11]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an alkene, providing a scaffold for further functionalization.

Applications in Drug Discovery and Development

N-Boc-4-piperidone is not a therapeutic agent itself but rather a critical precursor and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).

Precursor to Fentanyl and Analogues

N-Boc-4-piperidone is a regulated List I chemical in the United States due to its established role in the synthesis of fentanyl.[2][12] The synthesis typically begins with the reductive amination of N-Boc-4-piperidone with aniline to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP).[8][12] Subsequent deprotection of the Boc group, followed by acylation and alkylation, yields the final fentanyl molecule. Its role in this pathway underscores its importance in both legitimate pharmaceutical research and forensic chemistry.

Scaffold for Novel Therapeutics

Beyond opioids, the N-Boc-4-piperidone scaffold is used to synthesize a diverse range of therapeutic agents. Derivatives are used as intermediates in the synthesis of:

-

Kinase Inhibitors: The piperidine ring is a common feature in kinase inhibitors used in oncology. For instance, derivatives of N-Boc-4-hydroxypiperidine (obtained by reducing N-Boc-4-piperidone) are intermediates in the synthesis of Vandetanib, an anticancer agent.[13]

-

Enzyme Inhibitors: It is used to synthesize angiotensin-converting enzyme (ACE) inhibitors like Trandolapril.[5]

-

Antiviral Agents: The scaffold is a component of HIV protease inhibitors such as Indinavir.[5]

The ability to functionalize the 4-position and then deprotect the nitrogen for further coupling makes N-Boc-4-piperidone a linchpin in combinatorial chemistry and library synthesis, enabling the rapid generation of novel drug candidates.

Safety and Handling

As a laboratory chemical, N-Boc-4-piperidone must be handled with appropriate precautions.

GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H302: Harmful if swallowed (reported in a subset of notifications).[3]

The signal word is Warning .[3]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store at room temperature.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical attention if irritation persists.[3]

Conclusion

tert-Butyl 4-oxopiperidine-1-carboxylate is more than just a chemical intermediate; it is a strategic enabler in modern organic synthesis. Its carefully designed structure, featuring a reactive ketone and a robust protecting group, provides chemists with a reliable and versatile platform for constructing complex, high-value molecules. From regulated precursors for potent analgesics to foundational scaffolds for next-generation kinase inhibitors, N-Boc-4-piperidone continues to be a compound of critical importance, empowering innovation across the pharmaceutical and chemical sciences.

References

-

Bloomtech. (2025). What reactions can N-Boc-3-carboethoxy-4-piperidone participate in? Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

United Nations Economic and Social Council. (2024). Note by the Secretariat on the assessment of tert-butyl 4-oxopiperidine-1-carboxylate (1-boc-4-piperidone) and 4-piperidone for possible inclusion in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. Available at: [Link]

-

Legrave, G. S., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Available at: [Link]

-

Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 6. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]

- 7. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. Document Viewer [docs.un.org]

- 13. atlantis-press.com [atlantis-press.com]

An In-Depth Technical Guide to tert-Butyl 4-Oxopiperidine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

A Note on Nomenclature: The topic specified was "Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate." However, extensive database searches indicate that the widely utilized and well-documented chemical building block in pharmaceutical research is tert-butyl 4-oxopiperidine-1-carboxylate , which contains a single piperidine ring. This guide will focus on this latter compound, CAS Number 79099-07-3 , a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its strategic importance lies in the versatile reactivity of the ketone and the presence of the Boc-protecting group, which allows for controlled, sequential chemical modifications.

Introduction: The Strategic Importance of N-Boc-4-piperidone

tert-Butyl 4-oxopiperidine-1-carboxylate, commonly referred to in laboratory settings as N-Boc-4-piperidone, is a synthetic organic compound that has become indispensable in medicinal chemistry and process development. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.

The unique structure of N-Boc-4-piperidone offers two key points for chemical elaboration:

-

The Ketone at C4: This carbonyl group is a versatile functional handle for a wide range of transformations, including reductive amination, Wittig reactions, and Grignard additions, enabling the introduction of diverse substituents.

-

The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection to the piperidine nitrogen, rendering it nucleophilic only after a straightforward deprotection step under acidic conditions. This orthogonality allows chemists to perform modifications at the C4 position without interference from the ring nitrogen, and vice-versa.

This dual functionality makes it a foundational building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors, opioid receptor modulators, and other CNS-targeting agents.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a starting material's properties is critical for reaction design and process optimization. The key characteristics of N-Boc-4-piperidone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 79099-07-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][4] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 72-76 °C | [4] |

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [1] |

| Common Synonyms | 1-Boc-4-piperidone, N-Boc-4-piperidone | [1][4] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | - |

| Storage Temperature | Room temperature | [3] |

Synthesis and Mechanistic Considerations

The most common laboratory synthesis of N-Boc-4-piperidone involves the oxidation of the corresponding alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate. This is a robust and high-yielding transformation that leverages mild oxidizing agents to prevent over-oxidation or side reactions.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a preferred method due to its mild conditions and high efficiency, avoiding the use of heavy metals like chromium.

Step 1: Activation of DMSO

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO, 1.2 eq.) in DCM. The causality here is the formation of the electrophilic chlorosulfonium salt, the active oxidant. Effervescence (CO, CO₂) is observed.

Step 2: Alcohol Oxidation

-

Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in DCM to the cold reaction mixture. The alcohol attacks the sulfur center, leading to the formation of an alkoxysulfonium salt.

Step 3: Deprotonation and Product Formation

-

After stirring for 30-45 minutes, add a hindered amine base, such as triethylamine (TEA, 3-4 eq.). The base abstracts the proton alpha to the oxygen, initiating an intramolecular elimination (a five-membered ring transition state) to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.

-

Allow the reaction to warm to room temperature.

Step 4: Work-up and Purification

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product is typically purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-piperidone as a white solid.

Workflow and Mechanistic Diagram

Caption: Swern oxidation workflow for synthesizing N-Boc-4-piperidone.

Applications in Drug Synthesis: A Versatile Scaffold

The true value of N-Boc-4-piperidone is demonstrated by its widespread application in synthesizing complex drug molecules.

-

Precursor to Fentanyl Analogs: The synthesis of the potent analgesic fentanyl and its derivatives often involves the reductive amination of N-Boc-4-piperidone with aniline. The resulting tert-butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP) is a key intermediate that is subsequently acylated and deprotected.[5] Due to its use in the illicit synthesis of controlled substances, 1-Boc-4-AP is a regulated chemical.[5]

-

Kinase Inhibitor Synthesis (Vandetanib): The piperidine ring is a common feature in kinase inhibitors. While not a direct precursor, derivatives of N-Boc-4-piperidone are crucial. For example, the synthesis of Vandetanib, a drug for thyroid cancer, utilizes a related piperidine intermediate which is synthesized in a multi-step process starting from piperidin-4-ylmethanol, a reduction product of N-Boc-4-piperidone.[6]

-

General Pharmaceutical Intermediates: The compound serves as a starting point for a vast array of substituted piperidines used in drug discovery programs targeting CNS disorders, inflammation, and cardiovascular diseases.[7][8] The ability to introduce stereocenters during the modification of the ketone makes it valuable for creating chiral drugs.[8]

Logical Flow of Application

Caption: Synthetic utility of N-Boc-4-piperidone in drug development.

Analytical Characterization and Quality Control

Ensuring the identity and purity of N-Boc-4-piperidone is paramount for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the protonated molecule [M+H]⁺ at m/z 200.2, confirming the molecular weight.

-

Infrared Spectroscopy (IR): The IR spectrum is characterized by a strong carbonyl (C=O) stretch around 1720 cm⁻¹ and prominent C-H stretching from the tert-butyl group around 2975 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR provides a definitive structural confirmation. Key signals include a large singlet at ~1.45 ppm (9H, tert-butyl group) and two multiplets in the range of 2.4-3.7 ppm corresponding to the two sets of inequivalent methylene protons of the piperidine ring.

-

Chromatography (GC/HPLC): Gas or liquid chromatography is used to assess purity, with typical specifications requiring ≥95-98% for research and development purposes.

Safety and Handling

N-Boc-4-piperidone is classified as an irritant and may be harmful if swallowed.[1][3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Work should be conducted in a well-ventilated chemical fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.

References

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

- Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Wikipedia. 1-Boc-4-AP. [Link]

- Google Patents.

Sources

- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester | 79099-07-3 [sigmaaldrich.com]

- 4. 79099-07-3 Cas No. | 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to tert-Butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. Despite its utility, this compound is often mistaken for its simpler analog, tert-butyl 4-oxopiperidine-1-carboxylate. This document clarifies its unique structural features, molecular properties, and its emerging role in the synthesis of complex pharmaceutical agents. We will delve into a proposed synthetic pathway, robust analytical characterization methods, and the rationale behind its application in the development of novel therapeutics. This guide is intended to be a vital resource for researchers leveraging advanced chemical scaffolds in their drug discovery programs.

Introduction: The Strategic Importance of the Bipiperidine Moiety

The piperidine ring is a ubiquitous scaffold in a vast array of clinically approved drugs, valued for its favorable pharmacokinetic properties and metabolic stability. The incorporation of a second piperidine ring to form a bipiperidine structure, as seen in this compound, offers an expanded three-dimensional chemical space. This allows for the precise orientation of substituents to optimize interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogens provides a crucial handle for selective chemical modification, making this a versatile intermediate in multi-step synthetic campaigns. The ketone functionality at the 4-position of the second ring serves as a key reaction point for introducing further diversity into the molecular framework.

Physicochemical Properties and Structural Elucidation

A clear understanding of the fundamental properties of this compound is essential for its effective use. It is critical to distinguish it from the single-ring analog which possesses significantly different characteristics.

| Property | Value |

| Molecular Formula | C₁₅H₂₆N₂O₃ |

| Molecular Weight | 282.38 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate |

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a convergent strategy, leveraging well-established methodologies in heterocyclic chemistry. A plausible and efficient route involves the reductive amination of N-Boc-4-piperidone with 4-piperidone, followed by deprotection and re-protection of the appropriate nitrogen atom.

Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology

-

Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 equivalent) and 4-piperidone hydrochloride (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, is added a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the Boc-protected bipiperidin-4-ol intermediate.

-

Oxidation: The intermediate alcohol is dissolved in dichloromethane and treated with an oxidizing agent such as Dess-Martin periodinane or by Swern oxidation. The reaction progress is monitored by TLC.

-

Final Purification: Upon completion, the oxidation reaction is worked up accordingly, and the final product, this compound, is purified by column chromatography to yield the desired compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), as well as complex multiplets for the protons on the two piperidine rings.

-

¹³C NMR spectroscopy will display a signal for the ketone carbonyl carbon (around 208 ppm), the carbamate carbonyl carbon (around 155 ppm), and the quaternary carbon of the tert-butyl group (around 80 ppm), in addition to the signals for the piperidine ring carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands for the ketone carbonyl (around 1715 cm⁻¹) and the carbamate carbonyl (around 1690 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The bipiperidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

Logical Relationship Diagram

Caption: Potential applications derived from the core scaffold.

-

Central Nervous System (CNS) Agents: The bipiperidine motif can be found in compounds targeting CNS receptors. The ketone can be further functionalized through reductive amination to introduce diverse amine-containing side chains, which can interact with targets such as dopamine or serotonin receptors.

-

Oncology: The free nitrogen, after deprotection of the Boc group, can be arylated or alkylated to synthesize inhibitors of kinases or other enzymes implicated in cancer progression.

-

Infectious Diseases: The rigid bipiperidine scaffold can be used to develop novel antiviral or antibacterial agents where a specific three-dimensional arrangement of functional groups is required for potent activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique bipiperidine core, combined with orthogonal protecting groups and a reactive ketone functionality, provides a powerful platform for the generation of compound libraries with diverse biological activities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field.

References

Due to the limited direct literature on this specific compound, the references provided are for analogous structures and relevant synthetic methodologies that form the basis of the information presented in this guide.

-

Reductive Amination in Organic Synthesis: For a comprehensive review of reductive amination reactions, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Dess-Martin Oxidation: For the original procedure and applications of the Dess-Martin periodinane, see: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

-

Piperidine Scaffolds in Medicinal Chemistry: For a review on the importance of the piperidine motif in drug design, see: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

-

Boc-Protection in Synthesis: For a detailed guide on protecting groups in organic synthesis, including the Boc group, see: Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

A-Technical-Guide-to-tert-Butyl-4-oxo-1-4-bipiperidine-1-carboxylate

A Technical Guide to tert-Butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate: Synthesis, Applications, and Characterization

Abstract: This document provides an in-depth technical examination of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its structural features, delineate a standard synthesis protocol with mechanistic insights, explore its significant applications in the development of therapeutic agents, and detail the analytical methods for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

In the landscape of pharmaceutical research and development, the piperidine scaffold is a recurring motif in a multitude of clinically successful drugs, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. This compound emerges as a particularly valuable and versatile intermediate. Its structure incorporates a reactive ketone, a sterically hindered tert-butoxycarbonyl (Boc) protecting group, and a bipiperidine core, offering a trifecta of chemical handles for elaboration into more complex molecular architectures.

The strategic importance of this compound lies in its role as a precursor to a wide array of bioactive molecules, particularly those targeting the central nervous system (CNS). The bipiperidine structure is a common feature in ligands for various receptors and ion channels. The Boc-protecting group allows for selective reactions at other positions before its facile removal under acidic conditions, a cornerstone of modern synthetic strategy. This guide aims to provide the foundational knowledge required to effectively utilize this powerful synthetic intermediate.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and properties is paramount for reproducible scientific work.

IUPAC Name: tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate

Synonyms: 1'-Boc-1,4'-bipiperidin-4-one, tert-butyl 4-oxospiro[piperidine-1,4'-piperidine]-1'-carboxylate

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 125541-22-2 | [1] |

| Molecular Formula | C₁₅H₂₆N₂O₃ | [2] |

| Molecular Weight | 282.38 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 72-76 °C | [4] |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | General chemical knowledge |

| InChIKey | ROUYFJUVMYHXFJ-UHFFFAOYSA-N | [5][6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the coupling of 4-piperidone (often as its hydrochloride hydrate salt) with a suitable N-Boc protected piperidine derivative bearing a leaving group.

General Synthesis Protocol

A widely employed synthetic route involves the reductive amination of N-Boc-4-piperidone with piperidin-4-one.

Reaction Scheme:

N-Boc-4-piperidone + Piperidin-4-one hydrochloride hydrate → this compound

Causality and Experimental Choices:

-

Reactants: N-Boc-4-piperidone serves as the electrophilic carbonyl component, while piperidin-4-one provides the nucleophilic secondary amine.[5][6] The use of piperidin-4-one hydrochloride monohydrate is common as it is a stable, commercially available solid.[3][7]

-

Reaction Conditions: The reaction is a reductive amination. First, the amine and ketone form an iminium ion intermediate. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final bipiperidine product. NaBH(OAc)₃ is a preferred reagent for reductive aminations as it is mild, selective, and does not reduce the starting ketone under the reaction conditions.

-

Solvent: A chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used as it is inert and effectively solubilizes the reactants.

-

Base: A mild base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of the piperidin-4-one, liberating the free amine for the reaction.

Step-by-Step Laboratory Procedure:

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add piperidin-4-one hydrochloride monohydrate (1.1 eq) and triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the title compound.

Key Applications in Medicinal Chemistry

The utility of this compound is demonstrated by its incorporation into a variety of biologically active molecules. The ketone functionality is a versatile handle for further chemical transformations.

-

Precursor for Fentanyl Analogs: This compound is a known intermediate in the synthesis of fentanyl and its derivatives.[1][8] The ketone can be converted to an aniline group via reductive amination, followed by acylation to yield the final potent opioid analgesics.

-

Scaffold for CNS Agents: The bipiperidine motif is prevalent in compounds targeting CNS disorders. This intermediate can be used to synthesize antagonists for various receptors, such as dopamine and serotonin receptors, which are implicated in conditions like schizophrenia and depression.[3]

-

Building Block for Kinase Inhibitors: In the field of oncology, specific piperidine-containing molecules act as kinase inhibitors. The title compound can serve as a starting point for the synthesis of such targeted therapies. For instance, derivatives are used in the synthesis of Vandetanib, a tyrosine kinase inhibitor.[9][10]

Application Workflow Example: Elaboration to a Generic Bioactive Scaffold

Caption: A generalized synthetic route from the title compound to complex bioactive molecules.

Analytical Characterization (Self-Validation)

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The data below represents typical expected results.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.40 (m, 2H), ~2.80 (m, 2H), ~2.50 (t, 4H), ~2.00 (m, 4H), 1.45 (s, 9H). The spectrum will show characteristic peaks for the Boc group (singlet at ~1.45 ppm) and the piperidine protons. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~209.0 (C=O), ~79.5 (quaternary C of Boc), ~60.0, ~50.0, ~41.0, ~28.4 (CH₃ of Boc). The carbonyl peak will be significantly downfield. |

| Mass Spectrometry (ESI+) | m/z: 283.2 [M+H]⁺, 305.2 [M+Na]⁺. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~2975 (C-H stretch), ~1710 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate). The two carbonyl stretches are key diagnostic peaks. |

Safety and Handling

This compound should be handled with standard laboratory precautions. It may cause skin and eye irritation.[6] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.[7]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the synthesis of complex nitrogen-containing heterocycles for the pharmaceutical industry. Its well-defined structure, coupled with versatile reactivity, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and reliable use in drug discovery pipelines.

References

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

PubChemLite. Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

PubChem. Tert-butyl [1,4'-bipiperidine]-4'-carboxylate. [Link]

Sources

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. Tert-butyl [1,4'-bipiperidine]-4'-carboxylate | C15H28N2O2 | CID 165898636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 79099-07-3 Cas No. | 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Piperidone monohydrate 98 40064-34-4 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

Solubility Profile and Determination of Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate

An In-depth Technical Guide

Abstract

Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its solubility is a critical physicochemical parameter that dictates its handling, formulation, and ultimate bioavailability in preclinical studies. Publicly available experimental solubility data for this specific compound is limited. This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We present its predicted physicochemical properties, a detailed protocol for its qualitative solubility classification, and a rigorous, step-by-step methodology for quantitative solubility measurement using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount factor influencing its entire development lifecycle.[1][2] Poor aqueous solubility can lead to inadequate drug absorption, low and variable bioavailability, and ultimately, therapeutic failure.[3][4] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, making solubility assessment a critical early-stage activity.[4]

This compound, with its bipiperidine core, ketone, and bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique structural profile. Understanding its solubility is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Assay Development: Ensuring the compound remains in solution during in vitro biological screening to produce reliable data.[3]

-

Formulation: Developing suitable delivery systems for in vivo studies.[5]

This document serves as a practical guide for generating this crucial data in a reliable and reproducible manner.

Predicted Physicochemical Properties and Their Implications

In the absence of experimental data, computational tools provide valuable estimates of a molecule's properties. These predictions form the basis for designing robust experimental strategies. The structure of this compound is composed of a piperidin-4-one moiety linked via its nitrogen to the 4-position of an N-Boc-piperidine ring.

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₁₅H₂₆N₂O₃ | - |

| Molecular Weight | 282.38 g/mol | Moderate molecular weight, typical for drug-like molecules. |

| XLogP3 | 1.2 - 1.8 | A positive LogP value suggests the compound is more lipophilic than hydrophilic, predicting low intrinsic aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) limits its ability to form hydrogen bonds with protic solvents like water. |

| Hydrogen Bond Acceptors | 5 (3 oxygens, 2 nitrogens) | The ketone and carbamate oxygens, along with the two nitrogen atoms, can accept hydrogen bonds, providing some interaction with polar solvents. |

| Polar Surface Area | 49.9 Ų | A relatively low polar surface area, which is often correlated with good cell permeability but can be associated with lower aqueous solubility. |

| pKa (most basic) | 8.5 - 9.5 (for the piperidine N) | The presence of a basic nitrogen indicates that solubility will be highly dependent on pH. Protonation at low pH should dramatically increase aqueous solubility. |

Note: Predicted values are estimated based on the compound's structure using standard computational algorithms (e.g., those used by PubChem for analogous structures).

Experimental Solubility Determination

A tiered approach, starting with a qualitative assessment and moving to a quantitative measurement, is the most efficient method for characterizing a compound's solubility.

Protocol for Qualitative Solubility Assessment

This initial experiment quickly classifies the compound's solubility in a range of common solvents, providing essential information for handling and for designing quantitative experiments.

Objective: To determine if the compound is "soluble," "partially soluble," or "insoluble" in key solvents at ambient temperature. A common threshold for solubility is >10 mg/mL.

Materials:

-

This compound

-

Calibrated analytical balance

-

Vortex mixer

-

Small glass test tubes or vials (e.g., 1.5 mL)

-

Solvents:

-

Purified Water (H₂O)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Preparation: Weigh approximately 2 mg of the compound into each of the five labeled test tubes.

-

Solvent Addition: Add 200 µL of the first solvent (e.g., Purified Water) to the corresponding tube. This creates an initial concentration of ~10 mg/mL.

-

Mixing: Cap the tube securely and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears unchanged.

-

-

Repeat: Repeat steps 2-4 for each of the remaining solvents.

-

Record: Document the observations for each solvent in a table.

Interpreting Causality:

-

Solubility in 0.1 M HCl: If the compound is soluble in acidic solution but not in pure water, it strongly confirms the presence of a basic functional group (the piperidine nitrogen) that forms a soluble salt.[6][7]

-

Insolubility in 0.1 M NaOH: As the molecule lacks an acidic proton, it is not expected to show enhanced solubility in a basic solution.

-

Solubility in EtOH & DMSO: High solubility in these organic solvents is expected due to the compound's predicted lipophilicity and the solvents' ability to accommodate the bulky nonpolar regions of the molecule.

Protocol for Quantitative Solubility Determination (Thermodynamic Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent.[8] This protocol is adapted from the principles outlined in the OECD Guideline 105 for Testing of Chemicals.[9]

Objective: To determine the maximum concentration (in µg/mL or µM) of the compound that can be dissolved in an aqueous buffer at a specific temperature after equilibrium has been reached.

Workflow Diagram: Shake-Flask Solubility Assay

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Methodology:

-

Preparation of Standard Curve:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution into the same aqueous buffer that will be used for the solubility test (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Causality: The standard curve is essential for accurately quantifying the final concentration of the dissolved compound. The analytical response (e.g., peak area from HPLC) must be linear in the expected concentration range.

-

-

Sample Preparation:

-

Add an excess of solid compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which is the definition of a saturated solution.

-

Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Prepare at least three replicate samples (n=3).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Shake the samples for a minimum of 24 hours. For some compounds, 48 hours may be necessary to reach true equilibrium.

-

Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A long incubation period is critical to ensure the system reaches thermodynamic equilibrium, distinguishing this from faster, less precise kinetic solubility measurements.[8]

-

-

Phase Separation:

-

After incubation, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (>10,000 x g) for 15-20 minutes.

-

Filtration: Use a chemical-resistant syringe filter (e.g., PVDF or PTFE, 0.22 µm) to filter the solution. Discard the first 100-200 µL of filtrate to prevent errors from compound adsorption to the filter membrane.

-

-

Causality: This step is the most critical for accuracy. Incomplete removal of solid microparticles will lead to a significant overestimation of solubility.

-

-

Quantification:

-

Carefully transfer an aliquot of the clear supernatant or filtrate to a clean vial or HPLC vial.

-

Dilute the sample as necessary to fall within the linear range of the standard curve.

-

Analyze the calibration standards and the test samples using a validated analytical method (HPLC-UV is common if the compound has a chromophore; LC-MS/MS can be used for higher sensitivity).

-

Determine the concentration of the saturated solution by comparing its analytical response to the standard curve.

-

-

Data Reporting:

-

Report the final solubility as the mean ± standard deviation of the replicate measurements (e.g., 15.2 ± 1.3 µg/mL).

-

Clearly state the solvent (including pH) and the temperature at which the measurement was performed.

-

Conclusion

While direct solubility data for this compound is not readily found in the literature, this guide provides the necessary framework to address this data gap. By combining computational predictions with robust, well-established experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable solubility data essential for advancing their drug discovery and development programs. The pH-dependent nature of its solubility, suggested by its chemical structure, is a key consideration that must be experimentally verified to fully understand its biopharmaceutical properties.

References

-

Vertex AI Search Result[5]

-

Vertex AI Search Result[1]

-

Vertex AI Search Result[3]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

LibreTexts. (2023). Experiment 1: Determination of Solubility Class. Chemistry LibreTexts. [Link]

-

Nichols, L. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Diablo Valley College. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Williamson, K. L., & Minard, R. (2011). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. [Link]

- Vertex AI Search Result

- Vertex AI Search Result

- Vertex AI Search Result

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

U.S. Government Publishing Office. (2000). 40 CFR 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

Sources

- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 79099-07-3 Cas No. | 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester | 79099-07-3 [sigmaaldrich.com]

- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid | C16H28N2O4 | CID 51063818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate in the Synthesis of Targeted Therapeutics: A Mechanistic Perspective on its Application

This technical guide delves into the pivotal role of tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate, a sophisticated chemical building block, in the landscape of modern drug discovery. While this molecule does not possess a direct mechanism of action in the traditional pharmacological sense, its "mechanism of utility" is profound. The specific arrangement of its functional groups provides a versatile and strategically crucial scaffold for the synthesis of a wide array of potent and selective therapeutics. This guide will elucidate the structural importance, key synthetic transformations, and therapeutic applications of its derivatives, offering a deep understanding for researchers, scientists, and drug development professionals.

Part 1: Foundational Chemistry and Strategic Importance

This compound is a heterocyclic compound featuring a bipiperidine core. One piperidine ring is functionalized with a ketone at the 4-position, while the other is protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This specific architecture is not coincidental; it is a deliberate design that makes it an invaluable intermediate in multi-step organic syntheses.[1][2]

The piperidine ring is a prevalent motif in numerous natural alkaloids and synthetic pharmaceuticals, recognized for its capacity to interact with biological targets.[3] The strategic placement of the ketone and the Boc protecting group allows for sequential, controlled chemical modifications, enabling the construction of complex molecules with high precision.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this starting material is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆N₂O₃ | PubChem |

| Molar Mass | 282.38 g/mol | PubChem |

| Appearance | White to off-white solid | Chemical Vendors |

| Solubility | Soluble in organic solvents like Dichloromethane, THF, Methanol | General Knowledge |

Note: Exact values may vary slightly between suppliers.

Part 2: The Mechanism of Utility: From Scaffold to Active Pharmaceutical Ingredient (API)

The true "mechanism" of this compound lies in how its structure facilitates the synthesis of biologically active molecules. This is achieved through the strategic manipulation of its key functional groups: the ketone and the Boc-protected amine.

Core Synthetic Transformation: Reductive Amination

The most critical reaction involving the 4-oxo group is reductive amination. This powerful transformation allows for the introduction of a diverse range of substituents by forming a new carbon-nitrogen bond. The process involves the reaction of the ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This reaction is the cornerstone of this scaffold's utility, enabling the coupling of the bipiperidine core to other key fragments of the target drug molecule. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity.[4]

Caption: The bipiperidine scaffold as the core of a CCR5 antagonist.

Other Therapeutic Areas

Derivatives of this scaffold have been investigated for a wide range of other therapeutic applications, including:

-

Opioid Analgesics: The bipiperidine carboxamide structure is a key intermediate in the synthesis of potent opioid analgesics like Piritramide. [3]* Antifungal Agents: The 4-aminopiperidine core, which can be derived from the 4-oxo compound, has been identified as a promising lead structure for novel antifungals. [5]* Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold was optimized to create potent inhibitors of HCV proliferation. [6]* Oncology: It is a key intermediate for synthesizing CDK9 inhibitors and Ibrutinib, which are used in cancer therapy. [7]

Part 3: Experimental Protocols and Methodologies

The following protocols are provided as a guide for the key synthetic transformations involving this compound. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a reliable method for the reductive amination of the title compound with a generic primary amine.

Objective: To couple a primary amine to the 4-position of the bipiperidine scaffold.

Materials:

-

This compound

-

Primary amine (1.0-1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the primary amine (1.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous DCM. The volume should be sufficient to ensure complete dissolution (e.g., 0.1 M concentration).

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir for 20-30 minutes at room temperature. This step facilitates the formation of the iminium ion intermediate.

-